molecular formula C8H14ClN3 B13647428 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole

Cat. No.: B13647428
M. Wt: 187.67 g/mol
InChI Key: GXGOHTGEZQTKAK-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloropropyl group and an isopropyl group attached to the triazole ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole typically involves the reaction of 3-chloropropylamine with isopropyl isocyanide and an appropriate triazole precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the triazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the triazole ring .

Scientific Research Applications

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole include other triazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chloropropyl group allows for versatile chemical modifications, while the isopropyl group enhances its stability and solubility in various solvents. These properties make it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

5-(3-chloropropyl)-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C8H14ClN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3

InChI Key

GXGOHTGEZQTKAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)CCCCl

Origin of Product

United States

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